molecular formula C20H23N3O3S2 B2934064 4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683260-98-2

4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2934064
CAS RN: 683260-98-2
M. Wt: 417.54
InChI Key: NJUOHOXDDYAYBO-QZQOTICOSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. BMB is a sulfonamide derivative that contains a benzothiazole ring and a benzamide moiety, making it a unique compound with potential biological activity. In

Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and similar compounds have been extensively studied for their inhibitory effects on human carbonic anhydrase isoforms. A study by Distinto et al. (2019) designed a library of related compounds to evaluate their selectivity and potency toward various human carbonic anhydrase isoforms, including I, II, IX, and XII. Most compounds preferentially inhibited isoforms II and XII, with both electronic and steric features of the aryl substituent playing a significant role in determining their biological activity (Distinto et al., 2019).

Anticancer Activity

The potential of derivatives of this compound as anticancer agents has also been explored. For instance, Yılmaz et al. (2015) synthesized derivatives of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, which demonstrated significant proapoptotic activity on melanoma cell lines. The study highlighted one compound, in particular, showing promising anticancer activity with specific inhibitory effects on various human carbonic anhydrase isoforms (Yılmaz et al., 2015).

Cytotoxic Evaluation

The cytotoxic activity of substituted sulfonamide Schiff bases, similar in structure to this compound, was investigated by Govindaraj et al. (2021). These compounds showed notable cytotoxic activity against human breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).

Enzyme Inhibition

Microwave-assisted synthesis of novel compounds, including derivatives of the compound , was studied by Ulus et al. (2016). These compounds were investigated as inhibitors of various human carbonic anhydrase isoforms, showing inhibition in the low micromolar and nanomolar range, indicating their potential in enzyme inhibition research (Ulus et al., 2016).

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of similar sulfonamide derivatives have been explored by Bhusari et al. (2008). These compounds exhibited significant activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bhusari et al., 2008).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-5-14-22(2)28(25,26)16-12-10-15(11-13-16)19(24)21-20-23(3)17-8-6-7-9-18(17)27-20/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUOHOXDDYAYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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